molecular formula C9H11N3 B047989 (1-methyl-1H-indazol-6-yl)methanamine CAS No. 267413-31-0

(1-methyl-1H-indazol-6-yl)methanamine

Cat. No.: B047989
CAS No.: 267413-31-0
M. Wt: 161.2 g/mol
InChI Key: SCHZPLZUVGWXMA-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-6-yl)methanamine is an organic compound with the molecular formula C9H11N3 It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For example, ortho-nitrobenzaldehyde can be reduced to ortho-aminobenzaldehyde, which then reacts with hydrazine to form the indazole ring.

    Methylation: The indazole core is then methylated at the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 6-position of the indazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or nitroso derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(1-methyl-1H-indazol-6-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-6-methanamine: Lacks the methyl group at the nitrogen atom.

    1-methyl-1H-indazole-5-methanamine: The methanamine group is positioned at the 5-position instead of the 6-position.

    1-methyl-1H-indazole-3-methanamine: The methanamine group is positioned at the 3-position.

Uniqueness

(1-methyl-1H-indazol-6-yl)methanamine is unique due to the specific positioning of the methanamine group at the 6-position, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom also affects its electronic properties and interactions with molecular targets.

Properties

IUPAC Name

(1-methylindazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHZPLZUVGWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296402
Record name 1-Methyl-1H-indazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-31-0
Record name 1-Methyl-1H-indazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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